5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate

Catalog No.
S985702
CAS No.
1186310-92-8
M.F
C15H20BrNO3Si
M. Wt
370.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl te...

CAS Number

1186310-92-8

Product Name

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate

IUPAC Name

[5-bromo-2-(2-trimethylsilylethynyl)pyridin-3-yl] tert-butyl carbonate

Molecular Formula

C15H20BrNO3Si

Molecular Weight

370.31 g/mol

InChI

InChI=1S/C15H20BrNO3Si/c1-15(2,3)20-14(18)19-13-9-11(16)10-17-12(13)7-8-21(4,5)6/h9-10H,1-6H3

InChI Key

KVRNXNSZICMLQI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)C#C[Si](C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)C#C[Si](C)(C)C

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate is a chemical compound with the molecular formula C15H20BrNO3Si. It features a pyridine ring substituted with a bromine atom and a trimethylsilyl ethynyl group, along with a tert-butyl carbonate moiety. The molecular structure can be represented by the SMILES notation: CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)C#C[Si](C)(C)C .

This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of the bromine and trimethylsilyl groups, which can participate in various

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a leaving group, allowing for coupling with various nucleophiles in the presence of palladium catalysts, which is essential in forming complex organic molecules.
  • Deprotection Reactions: The tert-butyl carbonate group can be removed under acidic conditions, revealing the free hydroxyl group for further functionalization .

These reactions highlight its utility in synthetic organic chemistry, particularly in constructing complex drug molecules.

While specific biological activity data for 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate is limited, compounds containing similar structural motifs have been studied for their pharmacological properties. For instance:

  • Antimicrobial Activity: Many brominated compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar effects.
  • Potential as a Pharmacophore: The pyridine moiety is often found in various bioactive compounds, indicating that this compound could serve as a scaffold for drug development.

Several synthesis methods can be employed to prepare 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate:

  • Bromination of Pyridine Derivatives: Starting from 2-(trimethylsilyl)ethynylpyridine, bromination can be achieved using bromine or N-bromosuccinimide to introduce the bromine atom at the 5-position.
  • Formation of Tert-butyl Carbonate: The reaction of an alcohol derived from the previous step with tert-butyl chloroformate under basic conditions can yield the final product .

These methods underscore the versatility of this compound's synthesis in laboratory settings.

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate has several potential applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, especially in pharmaceutical chemistry.
  • Material Science: Its unique structural features may allow it to function as a precursor for creating novel materials with specific electronic or optical properties.

Interaction studies involving 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate focus primarily on its reactivity with other chemical species. Key interactions include:

  • Nucleophilic Substitution Reactions: The bromine atom can undergo nucleophilic substitution, making it an important participant in various synthetic pathways.
  • Coordination Chemistry: The nitrogen atom in the pyridine ring can coordinate with metal ions, potentially leading to new metal-organic frameworks or catalysts .

These interactions are crucial for understanding its role in synthetic methodologies.

Several compounds share structural similarities with 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
5-Chloro-2-(trimethylsilyl)ethynylpyridineChlorine instead of BrominePotentially different reactivity patterns due to chlorine's lower leaving group ability
4-Bromo-2-(trimethylsilyl)ethynylpyridineDifferent position of BromineVariation in electronic properties affecting reactivity
5-Iodo-2-(trimethylsilyl)ethynylpyridineIodine instead of BromineEnhanced reactivity due to iodine's larger size and lower bond strength

The uniqueness of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate lies in its specific combination of functional groups and their positioning, which influences its chemical behavior and potential applications in synthetic chemistry and material science .

Multi-Step Synthesis Pathways Involving Sonogashira Coupling

The synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate represents a sophisticated application of modern cross-coupling methodology, particularly emphasizing the strategic implementation of Sonogashira coupling reactions [1] [2]. This compound, with molecular formula C₁₅H₂₀BrNO₃Si and molecular weight 370.31 g/mol, serves as an exemplary case study for multi-step synthetic approaches involving halogenated pyridine substrates [3] [4].

The Sonogashira coupling reaction constitutes the cornerstone methodology for introducing ethynyl functionalities into bromopyridine scaffolds [5] [6]. The mechanism proceeds through a well-established palladium-copper catalytic cycle, where the palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetalation with the copper-activated terminal alkyne, and subsequent reductive elimination to form the carbon-carbon bond [2] [7]. Recent mechanistic investigations have revealed that copper-free Sonogashira protocols operate through alternative tandem palladium-palladium cycles, providing enhanced substrate tolerance and operational simplicity [7].

Optimization studies have demonstrated that iodopyridines exhibit superior reactivity compared to their brominated counterparts in Sonogashira couplings, typically providing yields of 85-95% under standard conditions (5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI, excess triethylamine, dimethylformamide, 65°C) [9]. However, bromopyridines remain synthetically viable substrates, particularly when employing enhanced catalyst systems or elevated reaction temperatures [8] [11].

Recent advances in continuous flow chemistry have revolutionized multi-step synthesis optimization by enabling precise control over reaction parameters and facilitating real-time monitoring [12] [13]. Automated optimization platforms utilizing Bayesian algorithms have demonstrated remarkable efficiency in identifying optimal conditions for multi-step sequences, often reducing the required number of experiments by 50-70% compared to traditional one-step-at-a-time approaches [14].

The application of telescoped optimization strategies, where multiple synthetic steps are optimized simultaneously rather than independently, has proven particularly valuable for complex multi-step sequences [12] [14]. These approaches recognize the inherent interdependencies between sequential transformations and can identify global optima that might be missed by conventional optimization methods.

Role of Trimethylsilyl Protecting Groups in Alkyne Functionalization

Trimethylsilyl protecting groups occupy a fundamental position in alkyne chemistry, serving dual roles as both protective and activating functionalities [15] [16]. The trimethylsilyl group exhibits unique electronic and steric properties that render terminal alkynes more nucleophilic while simultaneously protecting the acidic hydrogen from unwanted side reactions [17] [18].

The stability hierarchy of silyl protecting groups follows the established order: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) under acidic conditions, with corresponding base stability trends [19]. Trimethylsilyl groups, representing the least sterically hindered option, provide excellent balance between stability and ease of removal, making them ideal for synthetic sequences requiring selective deprotection [15] [16].

Mechanistic studies reveal that trimethylsilyl-protected alkynes undergo facile deprotection through multiple pathways [20] [16]. The most commonly employed methods include potassium carbonate in methanol for mild conditions, or tetrabutylammonium fluoride in tetrahydrofuran for more robust deprotection requirements [15]. Silver-catalyzed deprotection protocols have emerged as highly chemoselective alternatives, particularly valuable in the presence of other silyl functionalities [20].

The electronic effects of trimethylsilyl substitution significantly influence the reactivity profile of the alkyne functionality [16]. The silicon-carbon bond polarization creates enhanced nucleophilicity at the alkyne terminus, facilitating subsequent transformations such as metalation reactions or nucleophilic additions. This electronic activation proves particularly beneficial in challenging coupling reactions where substrate reactivity becomes rate-limiting.

Selective deprotection strategies have been developed to exploit the differential stability of various silyl protecting groups [15] [16]. For instance, trimethylsilyl groups can be selectively removed in the presence of triisopropylsilyl functionalities using potassium carbonate in tetrahydrofuran-methanol mixtures, enabling orthogonal protection schemes in complex synthetic sequences.

Recent developments in photolabile protecting group strategies have introduced novel approaches to terminal alkyne protection [21]. These methods employ nitrobenzyl-based protecting groups that can be removed under mild photochemical conditions, providing temporal control over deprotection timing in multi-step synthesis campaigns.

The choice of silyl protecting group profoundly impacts the efficiency of subsequent Sonogashira coupling reactions [22]. Trimethylsilyl-protected alkynes generally exhibit enhanced reactivity compared to more sterically hindered alternatives, though this advantage must be balanced against their reduced stability under certain reaction conditions.

tert-Butoxycarbonyl (Boc) Protection-Deprotection Dynamics

The tert-butoxycarbonyl protecting group represents one of the most widely utilized methodologies for amine and alcohol protection in organic synthesis [23] [24]. In the context of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate, the Boc functionality serves to protect the phenolic hydroxyl group, enabling subsequent transformations without interference from nucleophilic side reactions.

The installation of Boc protecting groups typically employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions [24] [25]. The mechanism involves nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of Boc₂O, facilitated by base-mediated deprotonation. Common base systems include triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine, with reaction times generally ranging from 1-6 hours at room temperature [26] [25].

The stability profile of Boc-protected alcohols differs significantly from their amino counterparts [27] [24]. While Boc-protected amines readily undergo deprotection under acidic conditions due to nitrogen protonation and subsequent carbocation formation, Boc-protected alcohols exhibit enhanced stability owing to the reduced basicity of oxygen compared to nitrogen [23] [28].

Deprotection mechanisms for tert-butoxycarbonyl groups proceed through well-characterized pathways involving protonation of the carbonyl oxygen, followed by tert-butyl cation formation and subsequent decarboxylation [23] [25]. The driving force for this transformation stems from the exceptional stability of the tertiary carbocation intermediate and the entropic favorability of carbon dioxide elimination.

Alternative deprotection protocols have been developed to address limitations associated with traditional acidic conditions [27] [29]. Oxalyl chloride-mediated deprotection provides a mild alternative, proceeding through electrophilic activation of the carbonyl functionality [27]. Thermal deprotection methods utilizing continuous flow technology enable catalyst-free removal under controlled conditions [29].

The development of triarylamminium radical cation systems has introduced novel approaches to tert-butyl group removal [28]. These methods employ magic blue (tris-4-bromophenylamminium radical cation) in combination with hydrosilanes to achieve deprotection under neutral conditions, avoiding the harsh acidic conditions typically required.

Base-labile protecting group strategies utilizing 4-nitrophenyl carbonates provide orthogonal alternatives to traditional Boc methodology [30]. These systems undergo facile hydrolysis under basic conditions, yielding 4-nitrophenol as a chromogenic leaving group that enables spectroscopic monitoring of deprotection progress.

Recent advances in protecting group stability assessment have introduced high-throughput screening methodologies for rapid evaluation of stability profiles [31]. These robustness screens enable simultaneous assessment of multiple protecting groups under identical reaction conditions, facilitating informed selection for specific synthetic applications.

The integration of protecting group strategies with modern synthetic methodologies requires careful consideration of compatibility with cross-coupling conditions [32]. Boc-protected alcohols generally exhibit excellent stability under standard Sonogashira coupling conditions, though elevated temperatures or extended reaction times may necessitate alternative protecting group selections.

Wikipedia

5-Bromo-2-[(trimethylsilyl)ethynyl]pyridin-3-yl tert-butyl carbonate

Dates

Modify: 2023-08-16

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